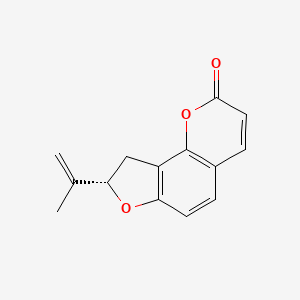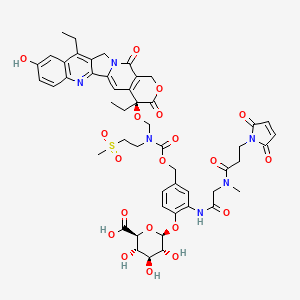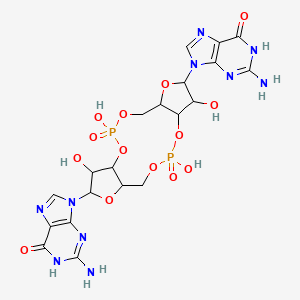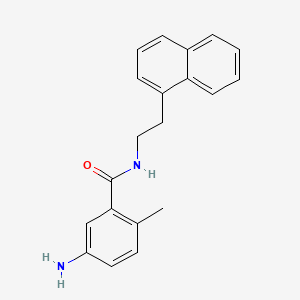
5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRL0617 is a selective small-molecule inhibitor of the protease enzyme papain-like protease found in some human pathogenic viruses, including the coronavirus SARS-CoV-2. It has shown promising antiviral activity by inhibiting viral replication both in silico and in vitro .
Preparation Methods
GRL0617 is a naphthalene-based molecule. The synthetic route involves the preparation of 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. The preparation typically involves the following steps:
Synthesis of the naphthalene moiety: This involves the preparation of 1-naphthalen-1-ylethylamine.
Formation of the benzamide structure: This involves the reaction of 5-amino-2-methylbenzoic acid with 1-naphthalen-1-ylethylamine under appropriate conditions to form the final compound.
Chemical Reactions Analysis
GRL0617 undergoes several types of chemical reactions:
Oxidation: The naphthalene moiety can undergo oxidation reactions.
Reduction: The benzamide structure can be reduced under specific conditions.
Substitution: The amino group in the benzamide structure can participate in substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of GRL0617 .
Scientific Research Applications
GRL0617 has several scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of protease enzymes.
Biology: It is used to study the biological pathways involving papain-like protease.
Medicine: It has shown potential as an antiviral agent against SARS-CoV-2, making it a candidate for drug development.
Industry: It is used in the development of antiviral drugs and in research related to viral infections.
Mechanism of Action
GRL0617 exerts its effects by inhibiting the papain-like protease enzyme. It binds non-covalently to the ubiquitin-specific proteases domain of the enzyme, blocking the binding of interferon-stimulated gene 15 protein to the enzyme. This inhibition prevents the virus from replicating and modulates the host’s immune response .
Comparison with Similar Compounds
GRL0617 is unique due to its selective inhibition of the papain-like protease enzyme. Similar compounds include:
Fonsecin: A fungal metabolite with a naphthalene moiety that also inhibits papain-like protease.
HY-17542: A structural analog of GRL0617 that undergoes similar metabolic pathways
GRL0617 stands out due to its high binding affinity and specificity for the papain-like protease enzyme, making it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-amino-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H20N2O/c1-14-9-10-17(21)13-19(14)20(23)22-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12,21H2,1H3,(H,22,23) |
InChI Key |
SVHZQKLXYGYSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


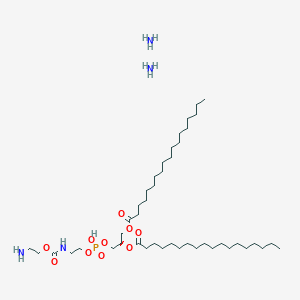
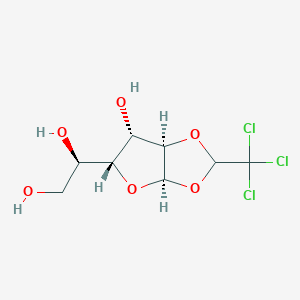
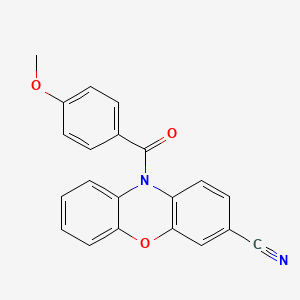
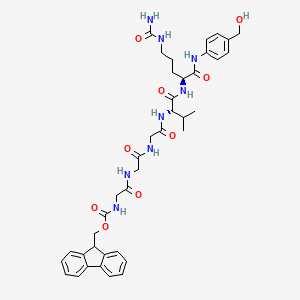

![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)
